molecular formula C8H12O2S B3321131 2,5-Thiophenediethanol CAS No. 131202-62-5

2,5-Thiophenediethanol

Cat. No.: B3321131
CAS No.: 131202-62-5
M. Wt: 172.25 g/mol
InChI Key: WPPRARSFPKXSAP-UHFFFAOYSA-N
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Description

2,5-Thiophenediethanol, also known as 2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol, is a compound with the molecular formula C8H12O2S and a molecular weight of 172.24 g/mol. This compound features a thiophene ring substituted with two hydroxyethyl groups at the 2 and 5 positions. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .

Preparation Methods

The synthesis of 2,5-Thiophenediethanol can be achieved through several methods. One common approach involves the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide under mild conditions . This method provides 2,5-disubstituted thiophenes in good to excellent yields. Traditional methods for preparing 2,5-disubstituted thiophenes include the sulfur heterocyclization of 1,4-dicarbonyl intermediates with sulfurating reagents such as phosphorus pentasulfide (P2S5), hydrogen sulfide (H2S) in the presence of hydrochloric acid (HCl), and Lawesson’s reagent .

Chemical Reactions Analysis

2,5-Thiophenediethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity towards electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include electrophiles such as bromine (Br2) and nucleophiles like sodium hydrosulfide (NaHS). Major products formed from these reactions include substituted thiophenes and thiophene derivatives .

Scientific Research Applications

2,5-Thiophenediethanol has several scientific research applications. In material science, it is used to control the thermoelectric properties of thiophene-derived single-molecule junctions. In medicinal chemistry, thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Comparison with Similar Compounds

2,5-Thiophenediethanol can be compared with other similar compounds, such as 2,5-dimethylthiophene and 2,5-dithienosilole . While 2,5-dimethylthiophene is known for its use in the synthesis of serotonin-norepinephrine reuptake inhibitors, 2,5-dithienosilole derivatives have applications in electronic and optoelectronic devices . The uniqueness of this compound lies in its ability to control thermoelectric properties, making it valuable in material science.

Properties

IUPAC Name

2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRARSFPKXSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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